4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, which is a five-membered ring with three nitrogen atoms.
Mechanism of Action
Target of Action
The primary targets of 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol are a variety of enzymes and receptors in the biological system . Triazole compounds, which include this compound, are capable of readily binding with these targets due to their heterocyclic nature .
Mode of Action
The interaction of This compound with its targets leads to a variety of biological activities. The compound’s mode of action is primarily through its ability to bind with enzymes and receptors in the biological system . This binding ability is attributed to the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain of the compound .
Biochemical Pathways
The biochemical pathways affected by This compound It is known that triazole compounds, including this one, show versatile biological activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to downstream effects such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Pharmacokinetics
The pharmacokinetics of This compound It is known that triazoles, in general, have a slow metabolic rate and good oral bioavailability .
Result of Action
The molecular and cellular effects of This compound Given the compound’s ability to bind with a variety of enzymes and receptors, it can be inferred that the compound may have a broad spectrum of effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the biological activities of triazole compounds can be considerably augmented by various substitutions into the heterocyclic ring systems . This suggests that the compound’s action may be influenced by the chemical environment in which it is present.
Biochemical Analysis
Biochemical Properties
Triazole compounds are known for their ability to bind with a variety of enzymes and receptors, showing versatile biological activities .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a phenylsulfanyl methyl derivative with a triazole precursor in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound. These products often retain the core triazole structure, which is crucial for their biological activity .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as corrosion resistance.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the phenylsulfanyl methyl group, which enhances its biological activity and makes it a versatile compound for various applications. This structural feature distinguishes it from other similar compounds and contributes to its unique properties .
Properties
IUPAC Name |
4-amino-3-(phenylsulfanylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S2/c10-13-8(11-12-9(13)14)6-15-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOVDLQIUKYJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NNC(=S)N2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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